molecular formula C8H9N3O B2546954 3-(furan-2-yl)-1-methyl-1H-pyrazol-4-amine CAS No. 1552050-81-3

3-(furan-2-yl)-1-methyl-1H-pyrazol-4-amine

Cat. No.: B2546954
CAS No.: 1552050-81-3
M. Wt: 163.18
InChI Key: QGDGKWXXULMTKR-UHFFFAOYSA-N
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Description

3-(furan-2-yl)-1-methyl-1H-pyrazol-4-amine: is a heterocyclic compound that features both furan and pyrazole rings. This compound is of interest due to its potential applications in medicinal chemistry and its unique structural properties. The furan ring is known for its aromaticity and reactivity, while the pyrazole ring is a common motif in many biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(furan-2-yl)-1-methyl-1H-pyrazol-4-amine typically involves the formation of the pyrazole ring followed by the introduction of the furan moiety. One common method involves the condensation of a furan-containing aldehyde with a hydrazine derivative to form the pyrazole ring. This is followed by methylation at the nitrogen atom of the pyrazole ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis to ensure high yield and purity. The reaction conditions are carefully controlled to avoid side reactions and to maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The furan ring can undergo oxidation to form furan-2,3-dione derivatives.

    Reduction: The pyrazole ring can be reduced to form dihydropyrazole derivatives.

    Substitution: Both the furan and pyrazole rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution, while nucleophilic substitution can be achieved using nucleophiles like amines or thiols.

Major Products:

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Dihydropyrazole derivatives.

    Substitution: Various substituted furan and pyrazole derivatives depending on the reagents used.

Scientific Research Applications

Chemistry: 3-(furan-2-yl)-1-methyl-1H-pyrazol-4-amine is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an antimicrobial and anticancer agent.

Medicine: Due to its potential biological activity, this compound is being investigated for its therapeutic applications. It may serve as a lead compound for the development of new drugs targeting various diseases.

Industry: In the industrial sector, this compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

    3-(furan-2-yl)-1H-pyrazole: Lacks the methyl group on the nitrogen atom.

    1-methyl-3-(furan-2-yl)-1H-pyrazole: Similar structure but without the amine group.

    3-(furan-2-yl)-1H-pyrazol-4-amine: Similar structure but without the methyl group.

Uniqueness: 3-(furan-2-yl)-1-methyl-1H-pyrazol-4-amine is unique due to the presence of both the furan and pyrazole rings, as well as the methyl and amine groups. This combination of functional groups provides a unique set of chemical and biological properties that are not found in other similar compounds.

Properties

IUPAC Name

3-(furan-2-yl)-1-methylpyrazol-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3O/c1-11-5-6(9)8(10-11)7-3-2-4-12-7/h2-5H,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGDGKWXXULMTKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)C2=CC=CO2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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